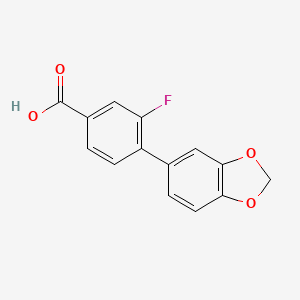
3-Hydroxy-4-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-(3,4-methylenedioxyphenyl)benzoic acid, commonly referred to as 3-HMB, is an important organic compound with numerous applications in scientific research. It is a naturally occurring phenolic acid found in a variety of plants, including the bark of the cinnamon tree, and is also synthesized in the laboratory. 3-HMB has been studied extensively for its biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-HMB is not yet fully understood. However, it is known to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. 3-HMB has also been shown to reduce the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, which are pro-inflammatory mediators. Furthermore, 3-HMB has been shown to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-HMB have been studied extensively. It has been shown to reduce inflammation, reduce oxidative stress, and modulate the activity of various enzymes involved in cell signaling pathways. In addition, 3-HMB has been shown to reduce the production of pro-inflammatory mediators, such as leukotrienes and prostaglandins. 3-HMB has also been shown to reduce the production of reactive oxygen species (ROS), and to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-HMB in laboratory experiments include its high purity and stability, as well as its low cost. Additionally, 3-HMB is easy to synthesize, and can be stored for long periods of time without degradation. The main limitation of 3-HMB is that it is not water soluble, and must be dissolved in an organic solvent prior to use.
Direcciones Futuras
The potential future directions for 3-HMB research include the development of new synthesis methods, the investigation of its effects on other enzymes and cell signaling pathways, and the evaluation of its potential therapeutic applications. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-HMB, and to determine its potential toxicity and side effects. Finally, further research is needed to assess the potential environmental impacts of 3-HMB, and to evaluate its potential use as a food additive or dietary supplement.
Métodos De Síntesis
3-HMB can be synthesized in the laboratory by two different methods. The first method involves the direct condensation of 3-hydroxybenzaldehyde and 4-(3,4-methylenedioxyphenyl)acetone in the presence of a strong base catalyst. This reaction is highly exothermic and yields 3-HMB in a 92-95% yield. The second method involves the condensation of 3-hydroxybenzaldehyde and 4-(3,4-methylenedioxyphenyl)acetone in the presence of an acid catalyst. This reaction yields 3-HMB in a slightly lower yield (90-92%).
Aplicaciones Científicas De Investigación
3-HMB has been used in a variety of scientific research applications, including the study of enzyme activity, cell signaling pathways, and drug metabolism. It has also been used to study the effects of oxidative stress on cells and tissues, and to evaluate the potential therapeutic effects of compounds such as antioxidants and anti-inflammatory agents. In addition, 3-HMB has been used to study the effects of environmental pollutants on human health, and to assess the safety of new drugs and chemicals.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-11-5-9(14(16)17)1-3-10(11)8-2-4-12-13(6-8)19-7-18-12/h1-6,15H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLSIBYEZCCPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














